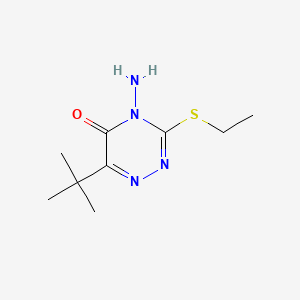

Ethiozin

Description

Properties

IUPAC Name |

4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZSGNDOZREKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C(=O)N1N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041926 | |

| Record name | Ethiozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64529-56-2 | |

| Record name | Ethiozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64529-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHIOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Etifoxine Mechanism of Action on GABAA Receptors

Executive Summary

Etifoxine (Stresam) represents a distinct class of anxiolytics (benzoxazines) that diverges fundamentally from the benzodiazepine (BZD) pharmacophore. Unlike BZDs, which rely solely on positive allosteric modulation at the

-

Direct Allosteric Modulation: Selective binding to the

subunit interface of the GABA_A receptor.[1][3] -

Indirect Neurosteroidogenesis: Activation of the mitochondrial 18-kDa Translocator Protein (TSPO), triggering the synthesis of endogenous neurosteroids (e.g., allopregnanolone).

This guide dissects the molecular causality, experimental validation, and therapeutic implications of this dual pathway, designed for researchers optimizing GABAergic modulators.

The Dual-Mechanism Architecture

The clinical efficacy of etifoxine stems from the synergistic convergence of direct receptor gating and metabolic signaling.

Direct Mechanism: The -Subunit Interface

While BZDs require the

-

Binding Site: Evidence points to a site distinct from the BZD pocket, likely involving the transmembrane domains of the

subunit (specifically the interface near -

Subunit Selectivity:

-

High Affinity:

and -

Low/No Affinity:

containing receptors.

-

-

Kinetic Effect: Etifoxine increases the open probability (Po) and burst duration of the chloride channel. Unlike BZDs, it can directly activate the receptor at high micromolar concentrations, though its primary therapeutic mode is allosteric potentiation of GABA.

Indirect Mechanism: The TSPO/Neurosteroid Axis

Etifoxine acts as a ligand for the Translocator Protein (TSPO) located on the outer mitochondrial membrane.[1]

-

Binding Kinetics: Etifoxine binds to the TSPO Ro5-4864 site (distinct from the PK11195 site).[4] Crucially, its efficacy is driven by a long residence time rather than high affinity.

-

Metabolic Cascade:

-

Receptor Potentiation: Allopregnanolone acts as a potent autocrine/paracrine Positive Allosteric Modulator (PAM) at synaptic and extrasynaptic (

-containing) GABA_A receptors.

Visualization of Signaling Pathways

Caption: Dual-pathway activation by etifoxine. Pathway A (Left) shows direct

Quantitative Comparison: Etifoxine vs. Benzodiazepines[1][5][6][7]

The following table contrasts the pharmacodynamic profiles, highlighting why etifoxine lacks the sedation and tolerance issues associated with BZDs.

| Feature | Etifoxine | Benzodiazepines (e.g., Diazepam) |

| Primary Target | GABA_A ( | GABA_A ( |

| Binding Site | Transmembrane ( | Extracellular ( |

| Affinity ( | Micromolar ( | Nanomolar (nM) |

| Subunit Dependency | Requires | Requires |

| Neurosteroidogenesis | Yes (via TSPO) | No |

| Effect on Tonic Current | High (via Neurosteroids + | Low (mostly synaptic) |

| Side Effect Profile | Anxiolysis w/o sedation/amnesia | Sedation, Amnesia, Myorelaxation |

| Tolerance/Withdrawal | Negligible | High Risk |

Experimental Validation Protocols

To rigorously validate etifoxine's mechanism in a drug discovery context, a Dual-Validation Workflow is required. This protocol separates the direct membrane effects from the metabolic neurosteroid effects.

Protocol A: Direct Gating (Whole-Cell Patch Clamp)

Objective: Isolate the direct modulation of GABA_A currents, independent of neurosteroid synthesis.

System: HEK293 cells transiently transfected with rat

-

Preparation:

-

Maintain cells in DMEM at 37°C/5% CO2.

-

Transfect using lipofection 24-48h prior to recording.

-

-

Recording Solution:

-

Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Intracellular (Pipette): 140 mM CsCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg (pH 7.2). Note: High CsCl ensures a chloride reversal potential near 0 mV.

-

-

Application Protocol:

-

Step 1 (Control): Apply GABA EC

(approx. 1-3 -

Step 2 (Wash): Wash with extracellular buffer for 60s.

-

Step 3 (Test): Co-apply GABA EC

+ Etifoxine (1-50 -

Step 4 (Antagonist Check): Co-apply GABA + Etifoxine + Flumazenil (1

M).

-

-

Validation Criteria:

-

Etifoxine should potentiate GABA currents by >50% at 10

M. -

Crucial Control: Potentiation must NOT be blocked by Flumazenil (confirming non-BZD site).

-

Protocol B: Indirect Neurosteroidogenesis (TSPO Assay)

Objective: Confirm mitochondrial TSPO engagement and subsequent neurosteroid production.[6]

System: Rat C6 glioma cells or human glioblastoma cells (rich in TSPO).

-

Ligand Binding (Competition Assay):

-

Radioligand: [3H]PK11195 (Antagonist site) or [3H]Ro5-4864 (Agonist site).

-

Incubate mitochondrial fractions with 1 nM radioligand + increasing concentrations of Etifoxine (

to -

Expectation: Etifoxine displaces [3H]Ro5-4864 but shows weak/no displacement of [3H]PK11195.

-

-

Functional Steroidogenesis:

-

Incubate cells with Etifoxine (1-10

M) for 2-4 hours. -

Extract supernatants with ethyl acetate.

-

Quantify Allopregnanolone via GC-MS or specific ELISA.

-

Control: Co-incubate with PK11195 (TSPO antagonist).

-

Validation: Etifoxine-induced steroid increase must be blocked by PK11195.

-

Experimental Logic Flowchart

Caption: Parallel validation workflow. Left branch confirms direct non-BZD modulation; Right branch confirms TSPO-dependent neurosteroidogenesis.

Therapeutic Implications

The mechanism described above translates directly to clinical advantages:

-

Reduced Tolerance: Because etifoxine relies partially on endogenous neurosteroid synthesis, it avoids the rapid receptor downregulation typical of direct orthosteric or high-affinity allosteric agonists.

-

Sparing of Cognitive Function: The

selectivity and the neurosteroid profile (which often improves neuroplasticity) result in anxiolysis without the "cognitive fog" of non-selective BZDs. -

Neuroprotection: The TSPO pathway is upregulated during neural injury.[7] Etifoxine's ability to stimulate neurosteroid synthesis promotes myelin repair and reduces axonal degeneration, a property currently being explored in peripheral neuropathies.

References

-

Mechanism of action of etifoxine: Hamon, A., et al. (2003).[3][5][8] "The modulatory effects of the anxiolytic etifoxine on GABAA receptors are mediated by the beta subunit."[3][5] Neuropharmacology. Link

-

TSPO Binding and Residence Time: Costa, B., et al. (2017).[4] "The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity."[4][9] ACS Chemical Neuroscience.[9] Link[9]

-

Neurosteroid Biosynthesis: Do Rego, J.L., et al. (2015).[10] "The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis."[10] PLOS ONE. Link

-

Clinical Pharmacokinetics & TSPO: Bradshaw, T., et al. (2022). "Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein."[9] British Journal of Clinical Pharmacology. Link

-

Review of Dual Mechanism: Nuss, P., et al. (2019).[6] "An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action."[6][11] Neuropsychiatric Disease and Treatment. Link

Sources

- 1. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]

- 8. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Etifoxine and the Neurosteroid Synthesis Pathway

Mechanism of Action, Experimental Quantification, and Therapeutic Implications

Executive Summary

This technical guide analyzes the pharmacodynamics of Etifoxine (Stresam) , a non-benzodiazepine anxiolytic of the benzoxazine class.[1] Unlike benzodiazepines (BZDs) that rely solely on synaptic GABA-A receptor modulation, Etifoxine exhibits a dual mechanism of action : direct allosteric modulation of GABA-A receptors and indirect potentiation via the stimulation of neurosteroid synthesis.

This document details the molecular interaction with the 18 kDa Translocator Protein (TSPO) , the resulting neurosteroidogenesis cascade, and provides a validated experimental workflow for quantifying these neuroactive steroids in neural tissue.

Part 1: Molecular Mechanism of Action

The Dual-Pathway Model

Etifoxine distinguishes itself from BZDs (e.g., diazepam) through its selectivity and downstream effects. While BZDs bind to the

-

Direct Allosteric Modulation (GABA-A):

-

Target: Binds selectively to

2 and -

Distinction: This interaction occurs independently of the

subunit, meaning Etifoxine remains effective on receptor subtypes where BZDs are inactive.

-

-

Indirect Neurosteroid Modulation (TSPO):

-

Target: The 18 kDa Translocator Protein (TSPO) located on the Outer Mitochondrial Membrane (OMM).

-

Effect: Stimulation of TSPO facilitates the intramitochondrial transport of cholesterol, the rate-limiting step in neurosteroid synthesis.

-

The TSPO "Affinity vs. Efficacy" Paradox

A critical technical insight for researchers is the discrepancy between Etifoxine's binding affinity and its functional potency.[1][3]

-

Low Affinity: Etifoxine binds to TSPO with relatively low affinity (

in the micromolar range, -

High Efficacy (Residence Time): Recent kinetic studies reveal that Etifoxine has a long residence time at the TSPO binding site (specifically the Ro5-4864 site). This prolonged occupancy—rather than high affinity—drives the sustained opening of the mitochondrial cholesterol channel, leading to robust neurosteroidogenesis.

Pathway Visualization

The following diagram illustrates the convergence of the direct and indirect pathways on the GABA-A receptor.

Caption: Figure 1. Dual mechanism of Etifoxine.[4] The drug acts directly on GABA-A

Part 2: The Neurosteroidogenesis Cascade

Understanding the specific enzymatic steps is vital for drug development, as blocking any enzyme in this cascade abolishes Etifoxine's indirect anxiolytic effects.

-

Cholesterol Translocation (Rate-Limiting): TSPO, in complex with StAR (Steroidogenic Acute Regulatory protein), moves cholesterol from the outer to the inner mitochondrial membrane.

-

Pregnenolone Synthesis: Cytochrome P450scc (CYP11A1) cleaves the cholesterol side chain to form Pregnenolone.

-

Progesterone Synthesis: 3

-Hydroxysteroid Dehydrogenase (3 -

5

-Reduction: 5 -

Allopregnanolone Formation: 3

-Hydroxysteroid Oxidoreductase (3

Clinical Note: Allopregnanolone is the primary effector, acting as a potent Positive Allosteric Modulator (PAM) of synaptic and extrasynaptic GABA-A receptors.

Part 3: Comparative Pharmacodynamics

The table below contrasts Etifoxine with Diazepam, highlighting why Etifoxine lacks the sedation and tolerance issues often associated with BZDs.

| Feature | Etifoxine | Diazepam (Benzodiazepine) |

| Primary Target | GABA-A ( | GABA-A ( |

| TSPO Binding Affinity | Low ( | Micromolar (via PBR site, weak effect) |

| TSPO Residence Time | Long (High efficacy) | Short |

| GABA Subunit Requirement | Requires | |

| Neurosteroid Induction | High (Brain concentrations | Negligible at therapeutic doses |

| Side Effect Profile | No sedation, no myorelaxation, no tolerance | Sedation, amnesia, tolerance, dependence |

Part 4: Experimental Protocol for Neurosteroid Quantification

To validate Etifoxine's activity in a research setting, one must quantify neurosteroid levels in brain tissue. Standard immunoassays (ELISA) are often insufficient due to cross-reactivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

In Vivo Administration[4]

-

Subject: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: Etifoxine (50 mg/kg, i.p.) suspended in 1% Tween 80/saline.

-

Timepoint: Sacrifice animals 30–60 minutes post-injection (peak neurosteroid levels).

Tissue Extraction (Solid Phase Extraction)

-

Step 1 (Homogenization): Rapidly remove brain, dissect regions (e.g., hippocampus), and homogenize in ice-cold water.

-

Step 2 (Extraction): Add internal standards (e.g.,

C-labeled steroids). Extract twice with ethyl acetate/hexane (9:1 v/v) . This solvent mixture maximizes steroid recovery while minimizing lipid contamination. -

Step 3 (Purification): Centrifuge, collect the organic phase, and evaporate to dryness. Reconstitute in methanol and pass through C18 Solid Phase Extraction (SPE) cartridges to remove bulk lipids.

Derivatization & GC-MS Analysis

Neurosteroids are not volatile enough for direct GC analysis.

-

Derivatization: Treat the dried extract with Heptafluorobutyric anhydride (HFBA) in acetone. This adds fluorinated groups, enhancing volatility and electron capture sensitivity.

-

Analysis: Inject into GC-MS operating in Negative Ion Chemical Ionization (NICI) mode.

-

Target Ions: Monitor specific m/z ratios for the HFBA-derivatives of Pregnenolone and Allopregnanolone.

Experimental Workflow Diagram

Caption: Figure 2. Validated workflow for quantifying Etifoxine-induced neurosteroids in rodent brain tissue.

Part 5: Therapeutic Implications[4]

The ability of Etifoxine to upregulate neurosteroids opens therapeutic avenues beyond simple anxiolysis:

-

Neuropathic Pain:

-

Nerve injury upregulates TSPO expression in microglia and astrocytes.

-

Etifoxine treatment increases spinal allopregnanolone, which inhibits nociceptive transmission in the dorsal horn.

-

-

Neuroregeneration:

-

Studies (Verleye et al.) demonstrate that Etifoxine accelerates axonal regeneration after sciatic nerve injury. This is strictly dependent on the neurosteroid synthesis pathway, as it is blocked by finasteride (5

-reductase inhibitor).

-

-

Multiple Sclerosis (MS):

-

In EAE models (experimental autoimmune encephalomyelitis), Etifoxine reduces clinical severity and inflammation, suggesting a neuroprotective role for TSPO-mediated steroidogenesis.

-

References

-

Verleye, M., et al. (2005). "The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain."[5][6][7] Pharmacology Biochemistry and Behavior.

-

Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery.

-

Costa, B., et al. (2017). "The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity." ACS Chemical Neuroscience.

-

Hamon, A., et al. (2003). "The modulatory effects of the anxiolytic etifoxine on GABAA receptors are mediated by the beta subunit."[6][8][9] Neuropharmacology.

-

Girard, C., et al. (2008). "Etifoxine improves peripheral nerve regeneration and functional recovery."[5] Proceedings of the National Academy of Sciences (PNAS).

-

do Rego, J.L., et al. (2015). "The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis." PLOS ONE.

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Etifoxine hydrochloride | Translocator Protein | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

anti-inflammatory effects of etifoxine in the central nervous system

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Etifoxine (EFX) is a clinically approved anxiolytic (Stresam®) that has emerged as a potent neuroprotective and anti-inflammatory agent in the central nervous system (CNS). Unlike benzodiazepines, which target only the synaptic GABA_A receptor, EFX operates via a dual mechanism :

-

Direct Allosteric Modulation: Binds to the

subunits of the GABA_A receptor. -

Mitochondrial TSPO Activation: Binds to the 18 kDa Translocator Protein (TSPO) on the outer mitochondrial membrane, stimulating the synthesis of neurosteroids (e.g., allopregnanolone).

This guide details the technical protocols and mechanistic pathways required to evaluate EFX's anti-inflammatory efficacy in preclinical models of neuroinflammation, including Multiple Sclerosis (MS), Traumatic Brain Injury (TBI), and peripheral nerve injury.

Molecular Mechanism of Action

The anti-inflammatory potency of EFX relies on the "TSPO-Neurosteroid-GABA Axis." Upon binding to TSPO, EFX facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. The resulting neurosteroids act as potent autocrine/paracrine signaling molecules that dampen microglial activation.

Pathway Visualization

The following diagram illustrates the signal transduction from mitochondrial binding to synaptic modulation.

Caption: Figure 1. Dual-signaling pathway of Etifoxine. The TSPO-mediated synthesis of allopregnanolone synergizes with direct GABAergic modulation to suppress pro-inflammatory NF-κB signaling in microglia.

Preclinical Evidence & Therapeutic Applications[1][2]

Quantitative analysis of EFX across major neuroinflammatory models demonstrates consistent efficacy in reducing clinical severity and histological markers of inflammation.

Comparative Efficacy Data

| Disease Model | Protocol Specification | EFX Dose / Route | Key Outcomes | Reference |

| Multiple Sclerosis (EAE) | MOG | 50 mg/kg i.p. (Daily) | Reduced clinical score; decreased demyelination; increased survival. | [1, 2] |

| Traumatic Brain Injury (TBI) | Controlled Cortical Impact (CCI) in rats | 50 mg/kg i.p. (30 min post-injury) | Reduced brain edema; restored mitochondrial OXPHOS; improved cognitive recovery. | [3, 4] |

| Peripheral Nerve Injury | Sciatic nerve cryolesion/transection | 50 mg/kg i.p. (Daily) | Accelerated axonal regeneration; 2x growth in guide tubes; reduced macrophage infiltration. | [5] |

| Parkinson's (MPTP) | MPTP-induced neurotoxicity | 50 mg/kg i.p. | Attenuated dopaminergic neuron death; inhibited microglial cytokine secretion. | [6] |

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (e.g., cell viability checks, vehicle groups).

In Vitro Microglia Potency Assay

Objective: Quantify the ability of EFX to inhibit LPS-induced pro-inflammatory cytokine release in BV-2 microglia or primary microglia.

Materials:

-

Cell Line: BV-2 Microglia (immortalized) or Primary Murine Microglia.

-

Reagents: Etifoxine hydrochloride (dissolved in DMSO), Lipopolysaccharide (LPS, E. coli O111:B4).

-

Readouts: ELISA (TNF-α, IL-1β, IL-6) or Griess Reagent (Nitric Oxide).

Step-by-Step Methodology:

-

Seeding: Plate BV-2 cells at a density of

cells/cm² in 24-well plates. Allow adherence for 24 hours in DMEM + 10% FBS.-

Control Check: Ensure >95% viability via Trypan Blue exclusion before starting.

-

-

Serum Starvation: Replace medium with serum-free or low-serum (1%) DMEM for 4 hours to synchronize cell cycle and reduce background activation.

-

Drug Pre-treatment: Add EFX at graded concentrations (1, 10, 25, 50 µM ) 1 hour prior to inflammatory stimulation.

-

Vehicle Control: DMSO concentration must remain <0.1% in all wells.

-

-

Stimulation: Add LPS to a final concentration of 100 ng/mL .

-

Note: Avoid concentrations >1 µg/mL to prevent cytotoxicity, which confounds anti-inflammatory readouts.

-

-

Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

-

Analysis:

-

Collect supernatant for ELISA/Griess assay.

-

Lyse cells for Western Blot (TSPO, NF-κB p65) or qPCR (mRNA for cytokines).

-

In Vivo EAE Therapeutic Efficacy Assay

Objective: Assess the neuroprotective effect of EFX in the MOG

Experimental Workflow Visualization:

Caption: Figure 2. Workflow for EAE induction and Etifoxine therapeutic intervention.

Protocol Details:

-

Induction (Day 0): Emulsify MOG

peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis. Inject subcutaneously.[1] Administer Pertussis Toxin (PTX, 200-300 ng) i.p. immediately and again on Day 2. -

Treatment Initiation: Begin EFX treatment (50 mg/kg i.p.) either at Day 7 (prophylactic/early) or at Peak Disease (approx. Day 18, therapeutic).

-

Scoring System:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Hind limb paralysis.

-

4: Forelimb paralysis/Moribund.[2]

-

5: Death.

-

-

Tissue Processing: At Day 30, perfuse animals with PBS/4% PFA. Harvest spinal cords for Luxol Fast Blue (demyelination) and Iba1 (microglia) immunohistochemistry.

References

-

Effect of etifoxine treatment starting at day 7 p.i. in EAE. ResearchGate. [Link]

-

Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). NIH / PubMed Central. [Link]

-

Etifoxine Restores Mitochondrial Oxidative Phosphorylation and Improves Cognitive Recovery Following Traumatic Brain Injury. MDPI / Pharmaceutics. [Link]

-

Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury. Journal of Neuroinflammation. [Link]

-

Etifoxine improves peripheral nerve regeneration and functional recovery. PNAS / NIH. [Link]

-

Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity. Frontiers in Pharmacology. [Link]

-

Etifoxine inhibits NLRP3 inflammasome activity in human and murine myeloid cells. bioRxiv. [Link]

-

Protocol for Primary Microglial Culture Preparation. NIH / PubMed Central. [Link]

Sources

Etifoxine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant agent with a unique dual mechanism of action that distinguishes it from classical benzodiazepines.[1][2] This technical guide provides an in-depth exploration of the chemical architecture of etifoxine and a detailed examination of its synthetic pathway. The document is structured to offer not just a recitation of facts, but a cohesive narrative that elucidates the causal relationships between its structure, synthesis, and pharmacological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this multifaceted molecule.

Introduction: The Unique Profile of Etifoxine

Etifoxine, chemically classified as a benzoxazine derivative, has been utilized for its anxiolytic properties for several decades.[1][3] Unlike benzodiazepines, which primarily modulate the GABA-A receptor at the benzodiazepine binding site, etifoxine exerts its effects through a dual mechanism. It directly potentiates GABA-A receptor function by binding to a distinct site, preferentially at the β2 or β3 subunits.[3][4] Additionally, it stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone, by binding to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[2][4] These neurosteroids are potent positive allosteric modulators of GABA-A receptors, further enhancing GABAergic inhibition. This novel mode of action is thought to contribute to its favorable side-effect profile, which includes a lower incidence of sedation, amnesia, and dependence compared to benzodiazepines.[1]

Chemical Structure and Properties

The chemical identity of etifoxine is fundamental to understanding its biological activity. Its structure is characterized by a benzoxazine core, a heterocyclic system containing a benzene ring fused to an oxazine ring.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | [5] |

| Molecular Formula | C₁₇H₁₇ClN₂O | [5] |

| Molecular Weight | 300.79 g/mol | [5] |

| CAS Number | 21715-46-8 | [5] |

| Appearance | White to beige powder | [6] |

| Melting Point | 90-92 °C | [7] |

| Solubility | Soluble in DMSO | [6] |

The key structural features of etifoxine include:

-

A 4H-3,1-benzoxazine heterocyclic system: This forms the core scaffold of the molecule.

-

A chlorine atom at the 6-position: This substituent on the benzene ring influences the electronic properties of the molecule.

-

An ethylamino group at the 2-position: This group is crucial for its interaction with the GABA-A receptor.

-

A methyl and a phenyl group at the 4-position: These bulky substituents create a chiral center and are important for the overall three-dimensional shape of the molecule, which dictates its binding to target proteins.

Caption: Chemical Structure of Etifoxine.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of etifoxine can be approached through a convergent strategy, assembling the benzoxazine core from key precursors. A logical retrosynthetic analysis breaks down the molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of Etifoxine.

Based on this analysis and a review of synthetic methodologies for related benzoxazine structures, a plausible and efficient synthesis of etifoxine is proposed below.

Step 1: Synthesis of the Key Intermediate: 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

The synthesis commences with the formation of the tertiary alcohol intermediate, which incorporates the future C4-methyl and C4-phenyl substituents.

Reaction: Grignard reaction between (2-amino-5-chlorophenyl)(phenyl)methanone and methylmagnesium bromide.

Rationale: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of the benzophenone derivative, leading to the formation of the tertiary alcohol after acidic workup. The amino group in the ortho position does not significantly interfere with the reaction under standard Grignard conditions.

Experimental Protocol:

-

To a solution of (2-amino-5-chlorophenyl)(phenyl)methanone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 1-(2-amino-5-chlorophenyl)-1-phenylethanol, can be purified by column chromatography on silica gel.

Step 2: Cyclization to Form the Benzoxazine Ring

This is the crucial step where the heterocyclic core of etifoxine is constructed. This involves the reaction of the bifunctional intermediate (containing both an amino and a hydroxyl group) with a reagent that provides the C2 and the N-ethyl moiety of the final product.

Reaction: Reaction of 1-(2-amino-5-chlorophenyl)-1-phenylethanol with N-ethylurea.

Rationale: The reaction of an ortho-aminophenol derivative with urea or its derivatives is a known method for the synthesis of benzoxazinones and related heterocycles. In this case, N-ethylurea serves as the source for the C2 carbon and the ethylamino group. The reaction likely proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia.

Experimental Protocol:

-

A mixture of 1-(2-amino-5-chlorophenyl)-1-phenylethanol and N-ethylurea is heated in a suitable high-boiling solvent (e.g., xylene or diphenyl ether) or neat at an elevated temperature (e.g., 150-180 °C).

-

The progress of the reaction is monitored by TLC or HPLC. The elimination of ammonia can also be observed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography, to yield pure etifoxine.

Caption: Proposed synthetic workflow for Etifoxine.

Mechanism of Action: A Dual Approach to Anxiolysis

As previously mentioned, the therapeutic efficacy of etifoxine is attributed to its dual mechanism of action, which offers a distinct advantage over traditional anxiolytics.

-

Direct GABA-A Receptor Modulation: Etifoxine binds to a site on the GABA-A receptor that is different from the benzodiazepine binding site.[3] This interaction allosterically potentiates the action of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing an anxiolytic effect. Its preference for β2 and β3 subunits may contribute to its unique pharmacological profile.[3][4]

-

Indirect Modulation via Neurosteroid Synthesis: Etifoxine also acts as a ligand for the translocator protein (TSPO) on the outer mitochondrial membrane.[2] This binding facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increased synthesis of neurosteroids like allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor.[2][4]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]

- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Etifoxine's Modulation of Microglial Activation: A Technical Guide for Researchers

Introduction: The Microglial Fulcrum in Neuroinflammation and the Therapeutic Potential of Etifoxine

Microglia, the resident immune cells of the central nervous system (CNS), represent a critical fulcrum in the balance between neuroprotection and neurotoxicity. In response to pathological triggers, microglia undergo a process of activation, characterized by morphological changes, proliferation, and the secretion of a plethora of signaling molecules, including cytokines and chemokines. While this response is essential for clearing cellular debris and pathogens, its dysregulation can lead to chronic neuroinflammation, a key contributor to the pathogenesis of numerous neurodegenerative and neurological disorders.

This guide provides an in-depth technical exploration of etifoxine, a non-benzodiazepine anxiolytic with demonstrated neuroprotective and anti-inflammatory properties, and its effects on microglial activation. We will dissect its unique dual mechanism of action, provide detailed protocols for investigating its effects in vitro, and present a framework for interpreting the subsequent findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of etifoxine in modulating neuroinflammation.

Core Mechanisms of Action: A Dual Approach to Attenuating Microglial Activation

Etifoxine exerts its influence on microglia through two primary, complementary pathways: allosteric modulation of the GABAA receptor and interaction with the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[1][2] This dual-pronged approach offers a nuanced modulation of microglial function, moving beyond simple suppression to a more targeted immunomodulatory effect.

Translocator Protein (TSPO) Engagement and Neurosteroidogenesis

Etifoxine is a ligand for TSPO, a protein highly expressed in activated microglia.[3] Binding of etifoxine to TSPO facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[3][4] These endogenous neurosteroids are potent positive allosteric modulators of the GABAA receptor, thereby amplifying the inhibitory GABAergic signaling.[1] This indirect mechanism contributes to a dampening of the pro-inflammatory cascade within microglia.

Direct GABAA Receptor Modulation

Independent of its effects on neurosteroid synthesis, etifoxine directly binds to a specific site on the GABAA receptor, distinct from the benzodiazepine binding site.[1][2] This interaction potentiates the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the cell membrane. In microglia, this enhanced inhibitory tone is thought to counteract the pro-inflammatory signaling pathways triggered by pathological stimuli.[5] Etifoxine shows a preference for GABAA receptor subtypes containing α2 and α3 subunits, which may contribute to its favorable side-effect profile compared to classical benzodiazepines.[2]

Experimental Investigation of Etifoxine's Effects on Microglia

To rigorously assess the impact of etifoxine on microglial activation, a series of well-defined in vitro experiments are essential. The following protocols provide a comprehensive workflow, from primary cell culture to functional assays.

Experimental Workflow Overview

Protocol 1: Primary Microglia Culture from Neonatal Mouse Pups

Causality: Primary microglia, as opposed to immortalized cell lines, more accurately reflect the in vivo physiological state and responses of these cells, providing a more translatable experimental model.

Materials:

-

Neonatal mouse pups (P0-P3)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

70% Ethanol

-

Dissection tools (scissors, forceps)

-

70 µm cell strainer

-

15 ml and 50 ml conical tubes

-

T75 flasks

-

Trypsin-EDTA (0.25%)

-

DNase I

Procedure:

-

Euthanize neonatal pups in accordance with approved animal care protocols.

-

Sterilize the pups with 70% ethanol.

-

Carefully dissect the brains and place them in ice-cold DMEM.

-

Remove the meninges and mince the cortical tissue into small pieces.

-

Transfer the tissue to a 15 ml conical tube and add 5 ml of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.

-

Add 1 ml of DMEM with 10% FBS to inactivate the trypsin.

-

Gently triturate the tissue with a P1000 pipette until a single-cell suspension is achieved.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 ml conical tube.

-

Centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in DMEM with 10% FBS and plate in T75 flasks.

-

After 7-10 days, a confluent mixed glial culture will be established. Microglia can be isolated by shaking the flasks at 200 rpm for 2 hours at 37°C.[6]

-

Collect the supernatant containing the detached microglia and plate them for subsequent experiments.

Protocol 2: LPS-Induced Microglial Activation and Etifoxine Treatment

Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia through Toll-like receptor 4 (TLR4) signaling, mimicking a pro-inflammatory state.[7]

Materials:

-

Primary microglia cultured in 24-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Etifoxine

-

Serum-free DMEM

Procedure:

-

Plate primary microglia at a density of 5 x 10^4 cells/well in a 24-well plate and allow them to adhere overnight.

-

The next day, replace the medium with serum-free DMEM for 2 hours.

-

Prepare working solutions of LPS (e.g., 100 ng/ml) and etifoxine (e.g., 1-50 µM) in serum-free DMEM.

-

Pre-treat the cells with etifoxine for 1 hour before adding LPS.

-

Add LPS to the appropriate wells and incubate for the desired time (e.g., 6 hours for cytokine analysis, 24 hours for morphological changes).

-

Include appropriate controls: vehicle-only, LPS-only, and etifoxine-only.

-

After incubation, collect the cell culture supernatant for cytokine analysis and fix the cells for immunocytochemistry.

Protocol 3: Immunocytochemistry for Microglial Morphology

Causality: Iba1 (Ionized calcium-binding adapter molecule 1) is a protein specifically expressed in microglia and is upregulated upon activation.[8] Staining for Iba1 allows for the visualization of morphological changes, from a ramified, resting state to an amoeboid, activated state.

Materials:

-

4% Paraformaldehyde (PFA)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (5% goat serum in PBS)

-

Primary antibody: Rabbit anti-Iba1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

After treatment, gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 5% goat serum in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-Iba1 antibody (diluted in blocking buffer) overnight at 4°C.[9]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope.

Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of secreted proteins, such as cytokines, in the cell culture supernatant, providing a direct measure of the inflammatory response.[10][11]

Materials:

-

ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)

-

Cell culture supernatant collected from Protocol 2

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody for the target cytokine.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add the detection antibody.

-

Incubate to allow the detection antibody to bind to the captured cytokine.

-

Wash the plate and add the enzyme-linked avidin-HRP.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 5: Microglial Phagocytosis Assay

Causality: Phagocytosis is a key function of microglia, and its modulation can indicate a shift in their activation state. This assay quantifies the phagocytic capacity of microglia by measuring the uptake of fluorescently labeled particles.

Materials:

-

Primary microglia cultured on coverslips

-

Fluorescently labeled latex beads (e.g., 1 µm diameter)

-

Serum-free DMEM

-

4% PFA

Procedure:

-

Plate primary microglia on coverslips in a 24-well plate.

-

Treat the cells with etifoxine and/or LPS as described in Protocol 2.

-

After the treatment period, add fluorescent latex beads (e.g., at a 1:10 cell-to-bead ratio) to each well.[12]

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Gently wash the cells three times with ice-cold PBS to remove non-engulfed beads.

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips and visualize under a fluorescence microscope.

-

Quantify phagocytosis by counting the number of beads per cell or by measuring the total fluorescence intensity per cell.

Data Interpretation and Expected Outcomes

Quantitative Effects of Etifoxine on Microglial Activation

Studies have consistently demonstrated the anti-inflammatory effects of etifoxine on activated microglia. Treatment with etifoxine is expected to lead to a significant reduction in the production of pro-inflammatory cytokines and chemokines.

| Parameter | Stimulus | Etifoxine Treatment | Expected Outcome | Reference |

| Pro-inflammatory Cytokines | ||||

| IL-1α | TBI (in vivo) | 50 mg/kg | Significant Reduction | [13] |

| IL-1β | TBI (in vivo) | 50 mg/kg | Significant Reduction | [13] |

| IL-1β | LPS + Nigericin (in vitro) | 5 µM | Significant Decrease | [14] |

| IL-6 | TBI (in vivo) | 50 mg/kg | Significant Reduction | [13] |

| TNF-α | TBI (in vivo) | 50 mg/kg | Significant Reduction | [13] |

| Chemokines | ||||

| MCP-1 | TBI (in vivo) | 50 mg/kg | Significant Reduction | [13] |

| MIP-1α | TBI (in vivo) | 50 mg/kg | Significant Reduction | [13] |

| Microglial Activation Marker | ||||

| CD68+ cells | TBI (in vivo) | 50 mg/kg | Significant Reduction | [13] |

Table 1: Summary of Etifoxine's Quantitative Effects on Markers of Microglial Activation

Qualitative Morphological Changes

Immunocytochemical analysis is expected to reveal a shift in microglial morphology. In LPS-treated cultures, microglia will exhibit an amoeboid shape with retracted processes, indicative of activation. In contrast, microglia co-treated with etifoxine are expected to maintain a more ramified, resting-like morphology, suggesting a dampening of the activation response.

Conclusion and Future Directions

Etifoxine presents a compelling profile as a modulator of microglial activation. Its dual mechanism of action, targeting both TSPO-mediated neurosteroidogenesis and direct GABAA receptor potentiation, provides a multi-faceted approach to mitigating neuroinflammation. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate and validate the therapeutic potential of etifoxine in various models of neurological disease.

Future research should focus on elucidating the precise downstream signaling cascades affected by etifoxine in microglia, exploring its effects on other microglial functions such as migration and antigen presentation, and translating these in vitro findings to in vivo models of specific neuroinflammatory and neurodegenerative disorders. A deeper understanding of etifoxine's interaction with the neuroimmune axis will be pivotal in developing novel therapeutic strategies for a range of debilitating CNS conditions.

References

-

Simon-O'Brien, E., et al. (2016). Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury. Journal of Neuroinflammation, 13(1), 203. [Link]

-

Stain-Sauvageon, V., et al. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. Neuropsychiatric Disease and Treatment, 15, 1979–1995. [Link]

-

Lecce, L., et al. (2023). Etifoxine inhibits NLRP3 inflammasome activity in human and murine myeloid cells. bioRxiv. [Link]

-

Mattei, C., et al. (2019). Involvement of the GABAA Receptor α Subunit in the Mode of Action of Etifoxine. Pharmacological Research, 145, 104250. [Link]

-

Li, M., et al. (2020). Etifoxine promotes glial-derived neurotrophic factor-induced neurite outgrowth in PC12 cells. Experimental and Therapeutic Medicine, 20(2), 1227-1234. [Link]

-

Sperandio, V., et al. (2021). De novo Neurosteroidogenesis in Human Microglia: Involvement of the 18 kDa Translocator Protein. International Journal of Molecular Sciences, 22(6), 3095. [Link]

-

Tian, Q., et al. (2022). Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity. Frontiers in Molecular Neuroscience, 15, 850904. [Link]

-

Agusti, A., et al. (2020). The Dual Role of the GABAA Receptor in Peripheral Inflammation and Neuroinflammation: A Study in Hyperammonemic Rats. International Journal of Molecular Sciences, 21(21), 8203. [Link]

-

Fleisher-Berkovich, S., et al. (2010). Distinct modulation of microglial amyloid β phagocytosis and migration by neuropeptides. Journal of Neuroinflammation, 7, 61. [Link]

-

Yao, L., et al. (2022). Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression. Journal of Neuroinflammation, 19(1), 309. [Link]

-

Garello, C., et al. (2021). 18 kDa TSPO targeting drives polarized human microglia towards a protective and restorative neurosteroidome profile. Cell Death & Disease, 12(1), 108. [Link]

-

Croci, S., et al. (2022). Inhibiting Neuroinflammation: The Role and Therapeutic Potential of Gaba in Neuro-Immune Interactions. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Chhor, V., et al. (2013). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Frontiers in Cellular Neuroscience, 7, 235. [Link]

-

Lian, H., et al. (2016). Microglial Phagocytosis Assay. Bio-protocol, 6(22), e2012. [Link]

-

Lian, H., & Zheng, H. (2016). Protocol for Primary Microglial Culture Preparation. Bio-protocol, 6(22), e2011. [Link]

-

Wako. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Wako Pure Chemical Industries. [Link]

-

Jones, S. A., & Rose-John, S. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 900, 15-33. [Link]

-

Fricker, M., et al. (2018). LPS-stimulated microglial cells promote ganglion cell death in organotypic cultures of quail embryo retina. Frontiers in Cellular Neuroscience, 12, 40. [Link]

-

protocols.io. (2021). PRIMARY GLIA ISOLATION AND CULTURE PROTOCOL. protocols.io. [Link]

-

Tian, Q., et al. (2022). Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity. Frontiers in Molecular Neuroscience, 15, 850904. [Link]

-

Lian, H., et al. (2016). Microglial Phagocytosis Assay. PMC, 6(22), e2012. [Link]

-

Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The Journals of Gerontology. Series A, Biological Sciences and Medical Sciences, 63(8), 879–884. [Link]

-

Zhang, X., et al. (2014). Isolation, Purification, and Culture of Primary Murine Microglia Cells. Bio-protocol, 4(1), e992. [Link]

-

Du, R.-H., et al. (2017). LPS treatment triggers microglia activation. ResearchGate. [Link]

-

ResearchGate. (2016). How do I evaluate Iba1 immunophenotyping for microglia activation? Is there a way I could use flow cytometry?. ResearchGate. [Link]

-

Sanquin. (2022). Cytokine analysis - ELISA / CBA. Sanquin. [Link]

-

FujiFilm Cellular Dynamics. (n.d.). Measuring Microglia Phagocytosis. FujiFilm Cellular Dynamics. [Link]

-

Till, M. (2025). Iba1 Immunohistochemistry Protocol. UVic Online Academic Community. [Link]

-

Hosseini, A., et al. (2022). Cytokines and chemokines profile in encephalitis patients: A meta-analysis. PLOS One, 17(9), e0273920. [Link]

-

Li, X.-W., et al. (2020). Tizoxanide mitigates inflammatory response in LPS-induced neuroinflammation in microglia via restraining p38/MAPK pathway. European Review for Medical and Pharmacological Sciences, 24(11), 6528-6535. [Link]

-

Taliani, S., & Da Pozzo, E. (2022). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 27(15), 4933. [Link]

-

Gauthier, M. K., & Gidycz, S. (2019). A Simplified Procedure for Isolation of Primary Murine Microglia. BioTechniques, 67(2), 64-69. [Link]

-

Daniele, S. G., & Zeiss, K. A. M.-. (2017). Isolation and Culture of Rat Microglia. JoVE Journal, (129), e56639. [Link]

-

Basavarajappa, B. S., et al. (2017). Endocannabinoid Signaling for GABAergic-Microglia (Mis)Communication in the Brain Aging. Frontiers in Pharmacology, 8, 501. [Link]

-

Jurado-Arjona, J., et al. (2019). Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. JoVE Journal, (152), e60377. [Link]

-

Jesudasan, B., et al. (2014). Phagocytosis Assay. Bio-protocol, 4(12), e1143. [Link]

-

JoVE. (2022). Cortical Microglia Isolation with Preserved Immunophenotype | Protocol Preview. YouTube. [Link]

-

Schrimpf, M. R. (2023). How to: Bead-based Phagocytosis Assay. Medium. [Link]

Sources

- 1. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo Neurosteroidogenesis in Human Microglia: Involvement of the 18 kDa Translocator Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. protocols.io [protocols.io]

- 7. Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocare.net [biocare.net]

- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Methodological & Application

Protocol for the Preparation of Etifoxine Solutions for In Vitro Cell Culture Experiments

Introduction: Etifoxine as a Modulator of Cellular Function

Etifoxine, a non-benzodiazepine anxiolytic of the benzoxazine class, has garnered significant interest within the research community for its unique dual mechanism of action.[1][2] It acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from benzodiazepines, and as a ligand for the 18 kDa translocator protein (TSPO), which is involved in the synthesis of neurosteroids.[1][3][4] This multifaceted activity makes etifoxine a valuable tool for investigating neuronal signaling, neuroprotection, and axonal regeneration in various cell culture models.[5] This guide provides a comprehensive protocol for the proper dissolution and preparation of etifoxine for use in cell culture experiments, ensuring experimental reproducibility and scientific integrity.

Mechanism of Action: A Dual Approach to Cellular Modulation

Etifoxine's biological effects are primarily attributed to its interaction with two key cellular components:

-

GABA-A Receptor Modulation : Etifoxine directly binds to β2 or β3 subunits of the GABA-A receptor, enhancing the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA).[1][6] This potentiation of GABAergic inhibition is central to its anxiolytic effects.

-

Translocator Protein (TSPO) Engagement : Etifoxine also binds to TSPO, a protein located on the outer mitochondrial membrane.[1][3][4] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are themselves potent positive allosteric modulators of GABA-A receptors.[1][3]

This dual mechanism provides a unique pharmacological profile, offering researchers a versatile tool to explore the intricacies of GABAergic signaling and neurosteroid function in vitro.

Caption: Dual mechanism of action of Etifoxine.

Physicochemical Properties and Solubility

A thorough understanding of etifoxine's physicochemical properties is paramount for accurate and reproducible experimental design.

| Property | Value | Source |

| Molecular Weight | 300.78 g/mol (free base) | [7] |

| 337.24 g/mol (hydrochloride salt) | [8][9] | |

| Appearance | White to beige or light yellow solid powder | [7][8] |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | ≥5 mg/mL | [8] |

| 33.72 mg/mL (100 mM) | ||

| 60 mg/mL (199.47 mM) | [7] | |

| Ethanol | 20 mg/mL (66.49 mM) | [7] |

| Water | Poorly soluble | [10] |

Causality Behind Experimental Choices:

The poor aqueous solubility of etifoxine necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its high solvating power for a wide range of organic molecules and its miscibility with water and cell culture media.[11][12][13] Ethanol is a viable alternative. The choice of solvent is critical as it can influence the stability and bioavailability of the compound in cell culture.[14]

Experimental Protocols

Materials

-

Etifoxine hydrochloride powder (≥98% purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, pyrogen-free microcentrifuge tubes or amber glass vials

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 100 mM Etifoxine Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which can be stored for later use and diluted to the desired working concentration.

Step-by-Step Methodology:

-

Pre-weighing Preparation : In a biological safety cabinet, aliquot the desired amount of sterile DMSO into a sterile, conical tube. This minimizes the time the main DMSO stock is open to the environment.

-

Weighing Etifoxine : On a calibrated analytical balance, carefully weigh out the required amount of etifoxine hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 33.72 mg of etifoxine hydrochloride.

-

Calculation: Molarity (M) = moles of solute / Liters of solution

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 337.24 g/mol x 1000 mg/g = 33.72 mg

-

-

Dissolution : Add the weighed etifoxine powder to the pre-aliquoted DMSO.

-

Vortexing : Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, gentle warming to 37°C for a short period may aid the process.[15]

-

Aliquoting and Storage : Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Etifoxine is known to be susceptible to degradation under various conditions, including heat and UV light.[16][17]

Caption: Workflow for preparing Etifoxine stock solution.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture media.

Step-by-Step Methodology:

-

Thawing the Stock Solution : Remove one aliquot of the etifoxine stock solution from the -20°C freezer and thaw it at room temperature.

-

Serial Dilution (if necessary) : Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in sterile DMSO or cell culture medium.

-

Final Dilution in Culture Medium : Directly add the appropriate volume of the etifoxine stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.[10]

-

Example : To prepare 10 mL of medium with a final etifoxine concentration of 10 µM from a 100 mM stock:

-

Use the formula: C1V1 = C2V2

-

(100,000 µM)(V1) = (10 µM)(10,000 µL)

-

V1 = 1 µL

-

Add 1 µL of the 100 mM stock solution to 10 mL of cell culture medium.

-

-

-

Solvent Control : It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the etifoxine-treated cells to account for any potential effects of the solvent on cell viability or function.[14][18] The final concentration of DMSO in the culture medium should ideally be kept below 0.1% to avoid cytotoxicity.[15]

-

Cell Treatment : Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of etifoxine or the vehicle control.

-

Incubation : Return the cells to the incubator and proceed with the experimental timeline.

Self-Validating Systems and Best Practices

-

Sterility : While 100% DMSO is hostile to most microbial growth, it is not guaranteed to be sterile.[19] For long-term experiments or sensitive cell lines, filter sterilization of the final working solution (etifoxine diluted in culture medium) using a 0.22 µm syringe filter is recommended. If the stock solution in DMSO must be sterilized, use a DMSO-compatible filter, such as one made of nylon or PTFE.[20]

-

Solubility Check : Always visually inspect the final working solution for any signs of precipitation. If precipitation occurs, reconsider the final concentration or the dilution method.

-

Concentration Range : The effective concentration of etifoxine in cell culture can vary depending on the cell type and the specific biological question being addressed. A dose-response experiment is recommended to determine the optimal concentration range for your specific model.

-

Stability in Media : The stability of etifoxine in cell culture media over time is not extensively documented. For long-term experiments, consider replenishing the media with freshly prepared etifoxine solution at regular intervals.

-

Impact on Assays : Be aware that compounds with antioxidant properties can interfere with cell viability assays that rely on the reduction of a substrate (e.g., MTT, AlamarBlue).[21] It is important to include appropriate controls to account for any direct chemical reduction of the assay reagent by etifoxine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of etifoxine solutions for cell culture experiments. By adhering to these guidelines, researchers can ensure the accurate and reproducible administration of etifoxine, thereby enhancing the reliability of their in vitro findings. The principles of proper solvent selection, sterile technique, and the use of appropriate controls are fundamental to achieving high-quality, interpretable data in cellular and molecular research.

References

-

Effect of Etifoxine on Locomotor Activity and Passive Learning in Rats with Diazepam-Induced Cognitive Deficit. (2023). MDPI. [Link]

-

Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. (n.d.). National Institutes of Health. [Link]

-

Solubility of drugs in ethanol and dmso. (2021). ResearchGate. [Link]

-

Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. (2022). MDPI. [Link]

-

How to prepare sterile drug solution in DMSO for cell culture? (n.d.). Reddit. [Link]

-

Etifoxine. (n.d.). PubChem. [Link]

-

An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. (2019). National Institutes of Health. [Link]

-

6 Steps for Successful in vitro Drug Treatment. (2021). Bitesize Bio. [Link]

-

In Vitro and In Vivo Neuroprotective Effects of Etifoxine in β-Amyloidinduced Toxicity Models. (n.d.). Bentham Science. [Link]

-

Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF, H-1 and C-13 NMR. (2014). ResearchGate. [Link]

-

Stock Solution. (n.d.). Microbiology and Molecular Biology. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. [Link]

-

Etifoxine. (n.d.). Wikipedia. [Link]

-

Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. (2017). ResearchGate. [Link]

-

Sterile filter before drug exposure to cell culture? (2022). ResearchGate. [Link]

-

Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. (2014). PubMed. [Link]

-

Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]

-

How do you dissolve an oil-based sample to test on cells? (2017). ResearchGate. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Institutes of Health. [Link]

-

Etifoxine for Pain Patients with Anxiety. (2015). National Institutes of Health. [Link]

-

Cell Culture Lab: Antibiotics & Media Preparation. (n.d.). Scribd. [Link]

-

Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). National Institutes of Health. [Link]

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2023). MDPI. [Link]

-

Etifoxine HCl. (n.d.). PharmaCompass. [Link]

-

Can I store the drug solution made in cell culture media? (2013). ResearchGate. [Link]

-

Treating Cells for Experimental Analysis — Best Practices & Tips. (2022). YouTube. [Link]

-

How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. (2019). YouTube. [Link]

-

How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]

-

Anxiolytics targeting GABAA receptors: Insights on etifoxine. (n.d.). Taylor & Francis Online. [Link]

-

Etifoxine hydrochloride. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etifoxine - Wikipedia [en.wikipedia.org]

- 4. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Neuroprotective Effects of Etifoxine in β-Amyloidinduced Toxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Etifoxine | 21715-46-8 [chemicalbook.com]

- 8. ≥98% (HPLC), GABA receptor ligand, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. Etifoxine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emulatebio.com [emulatebio.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Accelerating Peripheral Nerve Regeneration: A Protocol for Etifoxine Administration in Rat Models

Abstract

Peripheral nerve injury (PNI) presents a significant clinical challenge due to slow axonal regeneration and the development of chronic neuropathic pain. Etifoxine (Stresam) , a non-benzodiazepine anxiolytic, has emerged as a potent neuroprotective agent.[1] Unlike classical benzodiazepines, etifoxine exerts a dual mechanism: it directly modulates GABA-A receptors and binds to the 18 kDa translocator protein (TSPO) on mitochondrial membranes, stimulating the synthesis of endogenous neurosteroids (e.g., allopregnanolone).[2][3][4] This guide details the protocol for utilizing etifoxine to accelerate axonal regeneration and mitigate neuropathic pain in a rat model of sciatic nerve injury.

Mechanism of Action & Rationale

Etifoxine distinguishes itself from standard anxiolytics by its ability to promote nerve repair through the TSPO-neurosteroid axis . Upon binding to TSPO, it facilitates cholesterol transport into mitochondria, the rate-limiting step in neurosteroidogenesis.[3] The resulting neurosteroids (allopregnanolone, progesterone) act as potent positive allosteric modulators of GABA-A receptors and exert anti-inflammatory effects by modulating macrophage phenotype (M1 to M2 shift) at the injury site.

Figure 1: Etifoxine Dual-Pathway Mechanism

Caption: Etifoxine activates the TSPO-neurosteroidogenic pathway while directly modulating GABA-A receptors, leading to regeneration and analgesia.[1][2][5][6][7][8][9][10]

Experimental Design Strategy

Model Selection: Sciatic Nerve Crush

The Sciatic Nerve Crush model is recommended over transection for initial efficacy studies. It maintains the epineurial tube, allowing for a standardized study of axonal elongation rates and functional recovery without the confounding variables of microsurgical anastomosis quality.

Study Groups (n=8-10 per group)

-

Sham: Anesthesia + exposure of nerve without crush.

-

Vehicle Control: Nerve crush + Vehicle (1% Tween 80 in Saline).

-

Etifoxine Treated: Nerve crush + Etifoxine (50 mg/kg i.p.).[8][10]

Figure 2: Experimental Workflow Timeline

Caption: Timeline for surgery, daily dosing regimen, and critical assessment checkpoints.

Detailed Protocols

Protocol 1: Drug Preparation & Administration

Etifoxine is lipophilic. Proper solubilization is critical for consistent bioavailability.

Reagents:

-

Etifoxine hydrochloride (Sigma or equivalent).

-

Tween 80 (Polysorbate 80).

-

Sterile 0.9% Saline (NaCl).

Preparation Steps:

-

Vehicle: Prepare a 1% Tween 80 solution in sterile saline (v/v). Vortex until clear.

-

Stock Solution: Weigh Etifoxine to achieve a final concentration of 10 mg/mL (for a 50 mg/kg dose in a 200g rat, injection volume will be 1 mL).

-

Mixing: Add Etifoxine to the vehicle. Sonicate for 10–15 minutes at room temperature until fully dissolved or a stable fine suspension is formed. Prepare fresh daily or store at 4°C for max 2 days (protect from light).

Dosing Regimen:

-

Frequency: Once daily.

-

Start: First dose administered 30 minutes after surgery (Day 0).[8]

-

Duration: Continue for 14–21 days depending on the endpoint.

Protocol 2: Surgical Induction (Sciatic Nerve Crush)

Objective: Create a standardized axonotmesis injury.

-

Anesthesia: Induce with isoflurane (3-4%) and maintain (1.5-2%).

-

Exposure: Shave the left hindquarter. Make a 2 cm incision parallel to the femur.[12] Separate the biceps femoris and gluteus superficialis muscles to expose the sciatic nerve.[12]

-

Injury Induction:

-

Isolate the nerve carefully from surrounding connective tissue.

-

Using calibrated crush forceps (or a hemostat with a preset locking position), apply pressure for 30 seconds .

-

Validation: The nerve should appear translucent/flattened at the crush site (approx. 1 mm wide) but the epineurium must remain intact.

-

-

Closure: Suture muscle layers with 4-0 absorbable sutures and skin with wound clips.

-

Post-Op: Apply topical antibiotic. Place rat on a heating pad until recovery.

Protocol 3: Functional & Behavioral Assessment

Data should be collected by an observer blinded to the treatment groups.

| Test | Objective | Timepoints | Metric |

| Walking Track | Motor recovery | Days 7, 14, 21, 28 | Sciatic Functional Index (SFI) . Calculate using print length (PL), toe spread (TS), and intermediate toe spread (ITS). Formula: |

| Von Frey | Sensory/Pain | Days 3, 7, 14, 21 | Mechanical Withdrawal Threshold (g) . Assess allodynia. Etifoxine should increase threshold (reduce pain) vs. vehicle. |

| Rotarod | Motor Coordination | Days 14, 21, 28 | Latency to Fall (s) . Measures forced motor coordination and balance. |

Protocol 4: Histological Analysis

Tissue Collection:

-

At Day 7 (early regeneration) or Day 21 (remyelination), deeply anesthetize and perfuse transcardially with PBS followed by 4% Paraformaldehyde (PFA).

-

Harvest the sciatic nerve (include 5mm proximal and distal to injury).

Immunohistochemistry (IHC) Markers:

| Target | Marker Antibody | Purpose | Expected Etifoxine Effect |